Triallylphosphine
Overview
Description
Triallylphosphine is a type of trialkylphosphine, a class of organophosphorus compounds with the general formula PR3, where R is an alkyl group. These compounds are known for their unique reactivity and are widely used in various chemical transformations. Triallylphosphine itself is not explicitly mentioned in the provided papers, but the properties and behaviors of trialkylphosphines can be extrapolated to understand its potential characteristics and applications.
Synthesis Analysis
The synthesis of trialkylphosphines often involves strategies to manage their sensitivity to oxidation. One approach is the conversion of air-sensitive trialkylphosphines into air-stable phosphonium salts through protonation on phosphorus. These salts can then be deprotonated under reaction conditions to liberate the trialkylphosphine . Additionally, trialkylphosphines can be synthesized with bulky end caps to protect the phosphorus atom from oxidation and hydrolysis, as seen in the synthesis of triethynylphosphines .
Molecular Structure Analysis
The molecular structure of trialkylphosphines can vary significantly depending on the substituents attached to the phosphorus atom. For instance, trialkylphosphines with bulky triarylsilyl groups at the alkyne termini exhibit a large cavity near the phosphorus atom, which can influence their reactivity and stability . In the case of trialkylphosphine-stabilized copper(I) phenylchalcogenolate complexes, the size and amount of the phosphine ligand can affect the nuclearity of the complexes, ranging from mono- to decanuclear structures .
Chemical Reactions Analysis
Trialkylphosphines participate in a variety of chemical reactions. They can catalyze anti-selective vicinal silaboration and diboration of alkynoates , serve as efficient catalysts for homo-coupling of halides , and drive chemical transformations to synthesize metal and metal-sulfide heterostructures . Furthermore, trialkylphosphines are used in rhodium-catalyzed hydrosilylation of ketones , and they stabilize copper(I) phenylchalcogenolate complexes . Their electron-donating properties make them suitable for a wide range of catalytic reactions, including activation of alkanes, hydroamination of alkenes, and hydrocarbonylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of trialkylphosphines are influenced by their steric and electronic characteristics. For example, trialkylphosphines with a large cavity are stable to oxidation by air and hydrolysis, and their reactivity can be tuned by the size of the substituents . The bonding in trialkylphosphine complexes can exhibit unique features such as long Cu-E bonds or secondary Cu-E connections, which are influenced by the rigidity of Cu-E-C angles . Additionally, the redox properties of bulky trialkylphosphines can be tailored by the exocyclic alkyl groups, as demonstrated by the synthesis and characterization of a series of trialkylphosphines with a bulky phosphacyclopentane backbone .
Scientific Research Applications
Reversible Coordination in Ruthenium Carbonyl Clusters
Triallylphosphine exhibits reversible coordination in ruthenium carbonyl clusters. This characteristic has been demonstrated in the study of triallylphosphine-substituted clusters, where the reaction leads to the formation of various ruthenium complexes. This highlights the potential of triallylphosphine in the field of inorganic chemistry and material science, particularly in the synthesis and modification of metal clusters (Thapper et al., 2004).
Air-Stable Trialkylphosphonium Salts
Triallylphosphine has been used to create air-stable trialkylphosphonium salts. These salts are formed by protonation on phosphorus and can replace air-sensitive trialkylphosphines in various reactions. Their stability and ease of handling make them useful in a range of stoichiometric and catalytic processes, particularly in organic chemistry (Netherton & Fu, 2001).
Plasma Polymerization and Metal Complexation
The plasma polymerization of triallylphosphine to form crosslinked polymer thin films has been researched. These thin films retain a high proportion of CC and P groups from the monomer, making them reactive towards various gases and metal compounds. This property is crucial in the development of materials with specific functionalities, such as sensors or catalysts (Clymer, Morosoff, & Crumbliss, 1992).
Formation of Phosphaacetylene by Thermolysis
A theoretical study explored the decomposition of triallylphosphine into phosphaacetylene, revealing insights into the thermal decomposition mechanisms of organophosphorus compounds. This research is significant in the field of theoretical and computational chemistry, providing a deeper understanding of the reactions and stability of phosphorus-containing organic compounds (Mathey & le Floch, 2004).
Anti-Selective Vicinal Silaboration and Diboration
Trialkylphosphine organocatalysts, including triallylphosphine, have been used for anti-selective vicinal silaboration and diboration of alkynoates. This methodology is important in organic synthesis, enabling the creation of complex molecules with precise control over the stereochemistry (Nagao, Ohmiya, & Sawamura, 2015).
Sterically Demanding Trialkylphosphines in Catalysis
Research on sterically demanding trialkylphosphines, including triallylphosphine, has shown their effectiveness in palladium-catalyzed cross-coupling reactions. These phosphines offer a flexible design for tuning catalytic properties, which is vital for advancing synthetic methodologies in organic chemistry (Fleckenstein & Plenio, 2010).
Safety And Hazards
properties
IUPAC Name |
tris(prop-2-enyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15P/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFABDZKXNKQKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167868 | |
Record name | Triallyl phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triallylphosphine | |
CAS RN |
16523-89-0 | |
Record name | Triallyl phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16523-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triallyl phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016523890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triallyl phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triallyl phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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